molecular formula C15H24N4O2S2 B6527495 N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 893347-18-7

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B6527495
CAS No.: 893347-18-7
M. Wt: 356.5 g/mol
InChI Key: HIUDNHBXWCBYFF-UHFFFAOYSA-N
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Description

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a 1,3,4-thiadiazole derivative characterized by a pentanamide group at position 2 and a cyclohexylcarbamoylmethyl sulfanyl moiety at position 5 of the thiadiazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their antimicrobial, anticancer, and pesticidal properties due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S2/c1-2-3-9-12(20)17-14-18-19-15(23-14)22-10-13(21)16-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUDNHBXWCBYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol compound.

    Attachment of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is attached through a nucleophilic substitution reaction involving the thiadiazole intermediate and cyclohexyl isocyanate.

    Formation of the Pentanamide Moiety: The final step involves the reaction of the intermediate with pentanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparison with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Key Applications
Target Compound C₁₅H₂₃N₅O₂S₂ 373.51 Cyclohexylcarbamoylmethyl sulfanyl ~9.2* Antimicrobial, Anticancer*
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pentanamide C₉H₁₅N₃OS₂ 245.36 Ethyl sulfanyl 9.24 Not reported
N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide C₁₄H₁₆FN₃OS₂ 325.42 4-Fluorobenzyl sulfanyl N/A Not reported
7b: N-(5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-allylacetamide C₂₂H₂₀N₆OS₂ 448.56 Triazole-phenyl sulfanyl N/A Antimicrobial

Notes:

  • The fluorobenzyl analogue (C₁₄H₁₆FN₃OS₂) may exhibit improved electronic effects for target interactions due to the electron-withdrawing fluorine atom .
Antimicrobial Activity:
  • Compound 7b (Table 1) demonstrated moderate antimicrobial activity against E. coli and S. aureus, attributed to the triazole-phenyl sulfanyl group’s ability to disrupt bacterial membrane integrity .
  • The target compound’s cyclohexylcarbamoyl group may enhance activity against Gram-positive bacteria by improving lipid bilayer penetration, though experimental data are pending .
Anticancer Potential:
  • Microwave-synthesized thiadiazole-benzamide derivatives (e.g., ) showed IC₅₀ values <10 μM against breast cancer (MCF-7) cells, linked to apoptosis induction via caspase-3 activation .
  • The pentanamide chain in the target compound could mimic fatty acid structures, enabling interactions with overexpressed receptors in cancer cells .

Physicochemical and Crystallographic Insights

  • Crystallographic studies of 1,3,4-thiadiazoles (e.g., ) reveal planar or butterfly-like conformations, influencing packing efficiency and solubility. The target compound’s cyclohexyl group may induce non-planar conformations, reducing crystallinity and enhancing solubility .
  • Predicted logP values (e.g., 1.23 g/cm³ for the ethylthio analogue ) suggest moderate lipophilicity, aligning with typical thiadiazole pharmacokinetic profiles.

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